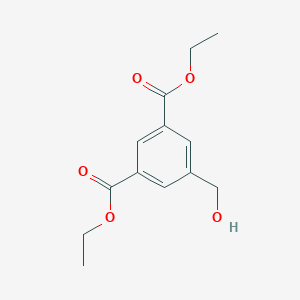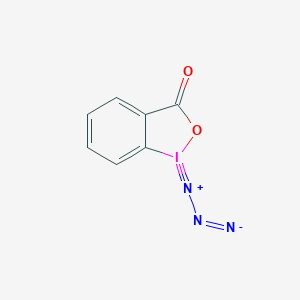
tert-Butyl-3-formylbenzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-formylbenzylcarbamate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a formyl group at the meta position and a tert-butyl group is attached to the nitrogen atom. This compound is often used in organic synthesis due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-formylbenzylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 3-formylbenzylcarbamate can be synthesized through a multi-step process involving the protection of the amine group, formylation, and subsequent deprotection. One common method involves the following steps:
Protection of the amine group: The amine group of benzylamine is protected using di-tert-butyl dicarbonate (Boc2O) to form tert-butyl benzylcarbamate.
Formylation: The protected amine is then subjected to formylation using a formylating agent such as ethyl formate or formic acid in the presence of a catalyst.
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield tert-butyl 3-formylbenzylcarbamate
Industrial Production Methods
Industrial production of tert-butyl 3-formylbenzylcarbamate typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-formylbenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-carboxybenzylcarbamate.
Reduction: 3-hydroxymethylbenzylcarbamate.
Substitution: Various substituted benzylcarbamates depending on the nucleophile used
Wirkmechanismus
The mechanism of action of tert-butyl 3-formylbenzylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pathways involved include nucleophilic addition and substitution reactions at the formyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl benzylcarbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
tert-Butyl 4-formylbenzylcarbamate: The formyl group is at the para position, which can affect the compound’s reactivity and binding properties.
tert-Butyl 2-formylbenzylcarbamate: The formyl group is at the ortho position, leading to different steric and electronic effects.
Uniqueness
tert-Butyl 3-formylbenzylcarbamate is unique due to the position of the formyl group at the meta position, which provides a balance between steric hindrance and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-formylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORXNWZTJLYRQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383454 |
Source


|
| Record name | tert-Butyl 3-formylbenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170853-04-0 |
Source


|
| Record name | tert-Butyl 3-formylbenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)


![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)




